Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate is an organic compound with the molecular formula C15H21N3O4 . It has a molecular weight of 307.35 . It is used as an intermediate in organic synthesis .
Synthesis Analysis
The compound is obtained by a nucleophilic substitution reaction . The structure of the compound was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The single crystal of the title compound was measured by X-ray diffraction and was subjected to crystallographic and conformational analysis . The molecular structure was further calculated using density functional theory, which was compared with the X-ray diffraction value .Chemical Reactions Analysis
The compound was obtained by a nucleophilic substitution reaction . Further details about the chemical reactions involving this compound are not available in the retrieved sources.Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Organic Intermediate Synthesis
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate is primarily recognized as an organic intermediate. Its synthesis involves nucleophilic substitution reactions. The compound's structure is confirmed through various spectroscopic methods like FT-IR, NMR, and MS, along with X-ray diffraction, which also allows for crystallographic and conformational analysis. These methodologies are pivotal in understanding the stability and molecular conformations of such compounds (Yang et al., 2021).
Synthesis of Biologically Active Compounds
This compound is a key intermediate in synthesizing biologically active benzimidazole compounds. Its synthesis process is crucial in developing new pharmaceuticals and chemicals (Ya-hu, 2010).
Crystal Structure Analysis
The single crystal X-ray diffraction studies of derivatives of tert-butyl piperazine-1-carboxylate help in understanding the crystalline forms of these compounds. This is vital for developing materials with specific properties and applications, such as in pharmaceuticals and material sciences (Sanjeevarayappa et al., 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of tert-butyl piperazine-1-carboxylate are synthesized and characterized for potential medical applications. For instance, the antibacterial and antifungal activities of these compounds are studied, providing insights into their therapeutic potential (Kulkarni et al., 2016).
Anticorrosive Applications
Interestingly, some derivatives of tert-butyl piperazine-1-carboxylate exhibit anticorrosive properties for metals like carbon steel. This is explored through electrochemical, quantum chemical, and surface characterization studies, offering potential applications in industrial and engineering contexts (Praveen et al., 2021).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-7-16(8-10-17)12-5-4-6-13(11-12)18(20)21/h4-6,11H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLKLPXMPHUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624892 | |
Record name | tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
CAS RN |
206879-94-9 | |
Record name | tert-Butyl 4-(3-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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